Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate
Overview
Description
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate is an organic compound with the molecular formula C9H12O7. It is a diester derivative of dioxolane, characterized by the presence of two ethyl ester groups attached to a dioxolane ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate can be synthesized through the reaction of diethyl malonate with ethyl glyoxylate in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylic acid.
Reduction: Formation of diethyl 2-hydroxy-1,3-dioxolane-4,5-dicarboxylate.
Substitution: Formation of various substituted dioxolane derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets and pathways are primarily related to its reactivity with other chemical species, leading to the formation of new bonds and functional groups .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate: Similar in structure but with different substituents.
Dimethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.
Diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylic acid: The acid form of the compound.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and industrial applications .
Properties
IUPAC Name |
diethyl 2-oxo-1,3-dioxolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O7/c1-3-13-7(10)5-6(8(11)14-4-2)16-9(12)15-5/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKOGWHUDSCFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(=O)O1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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